
Methyl 2-aminopent-4-enoate Hydrochloride
Overview
Description
Methyl 2-aminopent-4-enoate hydrochloride (CAS 115289-55-9) is a chiral organic compound with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol . It is primarily used in research settings for applications such as pharmaceutical intermediate synthesis. The compound is supplied as a 10 mM solution in vials (e.g., 25 µL samples) and requires storage at -80°C (6-month stability) or -20°C (1-month stability) . Its solubility varies by solvent, often necessitating heating (37°C) and sonication for dissolution. The purity of research-grade batches exceeds 97% , while industrial-grade variants achieve 99% purity and are packaged in 25 kg drums .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminopent-4-enoate Hydrochloride typically involves the reaction of allylglycine methyl ester with hydrochloric acid. One common method includes the use of a zinc-mediated, palladium-catalyzed cross-coupling reaction. The process involves the following steps:
- Preparation of tert-butyl ®-1-(methoxycarbonyl)-2-iodoethylcarbamate.
- Conversion to tert-butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate.
- Final conversion to this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminopent-4-enoate Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives .
Scientific Research Applications
Methyl 2-aminopent-4-enoate Hydrochloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-aminopent-4-enoate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. These interactions can lead to changes in the activity of enzymes, receptors, and other biomolecules, ultimately affecting biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Ester Derivatives
Ethyl (S)-2-Aminopent-4-enoate Hydrochloride
- CAS : 117770-60-2
- Molecular Formula: C₇H₁₄ClNO₂
- Molecular Weight : 179.64 g/mol
- Storage : Inert atmosphere, 2–8°C .
- Higher molecular weight due to the ethyl substituent. Enhanced stability at milder storage temperatures (2–8°C vs. -80°C for the methyl ester) .
Ethyl (R)-2-Aminopent-4-enoate Hydrochloride
- CAS : 43442-77-5 .
- Molecular Formula: C₇H₁₄ClNO₂
- Enantiomeric Specificity : The R-configuration may influence biological activity or synthetic pathways differently than the S-enantiomer or racemic mixtures.
Enantiomeric Forms of Methyl Ester
(S)-Methyl 2-Aminopent-4-enoate Hydrochloride
- CAS : 173723-62-1
- Molecular Formula: C₆H₁₂ClNO₂
- Chirality : The S-enantiomer is explicitly marketed, suggesting applications requiring stereochemical precision .
Methyl (2R)-2-Aminopent-4-enoate Hydrochloride
- Documented in Enamine Ltd’s catalog, this R-enantiomer underscores the compound’s versatility in asymmetric synthesis .
Free Acid Form: 2-Aminopent-4-enoic Acid Hydrochloride
- CAS : 144073-09-6
- Molecular Formula: C₅H₁₀ClNO₂
- Key Differences :
Physicochemical and Regulatory Properties
Notes:
Biological Activity
Overview
Methyl 2-aminopent-4-enoate hydrochloride (CAS: 115289-55-9) is an organic compound characterized by its molecular formula . This compound is a derivative of pentenoic acid, featuring an amino group at the second carbon and a methyl ester group at the terminal carbon. Its structure contributes to its potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
Synthesis and Properties
The synthesis of this compound can be achieved through esterification of 2-aminopent-4-enoic acid with methanol, typically using a strong acid catalyst like sulfuric acid under reflux conditions. This method ensures high yield and purity, which are crucial for biological studies.
Property | Value |
---|---|
Molecular Weight | 165.62 g/mol |
Purity | 95% - 97% |
Physical Form | Solid |
Storage Conditions | Inert atmosphere, Room Temperature |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions with active sites on proteins, influencing enzymatic activity. Additionally, the ester group may undergo hydrolysis, releasing the active amine form, which can further interact with biological molecules.
Biological Applications
- Enzyme-Substrate Interactions : Methyl 2-aminopent-4-enoate is utilized in studying enzyme-substrate interactions, particularly in metabolic pathways. Its structural features allow it to serve as a substrate or inhibitor in various enzymatic reactions.
- Medicinal Chemistry : Research indicates that this compound may have therapeutic potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives have been explored for their efficacy against various biological targets, including proteases involved in parasitic infections .
- Antimicrobial Activity : Studies have demonstrated that related compounds exhibit antimicrobial properties. For instance, analogs of methyl 2-aminopent-4-enoate have shown activity against bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .
Case Study 1: Inhibition of Proteases
A study investigated the inhibition properties of analogs derived from methyl 2-aminopent-4-enoate against cysteine proteases such as cruzain. The results indicated that these compounds exhibited significant inhibitory activity, highlighting their potential as therapeutic agents against Trypanosoma cruzi infections .
Case Study 2: Antimicrobial Properties
Another research effort focused on the synthesis of related compounds and their evaluation for antimicrobial activity. The minimum inhibitory concentration (MIC) was determined for various bacterial strains, demonstrating that certain derivatives possess effective antimicrobial properties. The binding affinity to DNA was also assessed, revealing electrostatic interactions that could lead to DNA cleavage without external agents .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
Methyl 4-aminopent-2-enoate | Amino group at C4 | Varies significantly in reactivity |
Methyl 2-aminohex-5-enoate | Longer carbon chain | Different solubility and interaction profile |
Methyl 2-(N-benzyl)amino-pent-4-enoate | Substituted amino group | Enhanced potency against specific targets |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 2-aminopent-4-enoate Hydrochloride?
Synthesis typically involves enantioselective routes, such as chiral resolution or asymmetric catalysis. For example, chiral auxiliaries like (2R)-configured precursors (e.g., methyl (2R)-2-aminopent-4-enoate hydrochloride) can be synthesized using enantiopure reagents, followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include:
- Chiral intermediate preparation : Use of chiral amines or enzymes for asymmetric synthesis .
- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate enantiomers.
- Salt formation : Reaction with HCl gas in anhydrous conditions to yield the hydrochloride form .
Q. How should researchers characterize the structural and chemical properties of this compound?
Characterization requires a multi-technique approach:
- NMR spectroscopy : Confirm the presence of the α,β-unsaturated ester (δ ~5.5–6.5 ppm for alkene protons) and amine hydrochloride (broad singlet at δ ~8–10 ppm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₂ClNO₂⁺ at m/z 165.62) .
- X-ray crystallography : Use ORTEP-III (or modern equivalents) to resolve chiral centers and confirm stereochemistry .
- Solubility profiling : Test in aqueous buffers (pH 1–7) and organic solvents (e.g., DMSO) using SMILES-derived predictions .
Q. What safety protocols are critical for handling this compound?
Safety measures include:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact .
- First-aid response :
- Spill management : Avoid water streams; collect solids mechanically and dispose as hazardous waste .
Advanced Research Questions
Q. What challenges arise in achieving high enantiomeric purity during synthesis?
Enantiomer separation is complicated by:
- Racemization risk : Acidic conditions during HCl salt formation may lead to chiral center inversion. Mitigate by using low temperatures (0–5°C) and short reaction times .
- Analytical limitations : Chiral HPLC with polysaccharide columns (e.g., Chiralpak®) is essential to resolve (R)- and (S)-enantiomers. Validate purity with ≥99% enantiomeric excess (ee) thresholds .
Q. How can researchers evaluate the biological activity of this compound?
Methodologies include:
- Enzyme inhibition assays : Test against aminotransferases or proteases using fluorogenic substrates (e.g., AMC-labeled peptides) .
- Cellular uptake studies : Radiolabel the compound (e.g., ¹⁴C) and quantify intracellular accumulation in cancer cell lines .
- In vivo toxicity screening : Monitor nitric oxide (NO) levels in plasma via Griess assay to assess systemic effects .
Q. How should contradictory solubility data be resolved in experimental design?
Discrepancies often stem from:
- pH-dependent solubility : Protonation of the amine group enhances water solubility at pH < 3. Validate using potentiometric titration .
- Polymorphism : Screen for hydrate/solvate forms via differential scanning calorimetry (DSC) .
- Predictive tools : Use ACD/Labs Percepta to model logP and solubility, then cross-validate experimentally .
Q. What strategies optimize stability during long-term storage?
- Temperature control : Store at -20°C in amber vials to prevent light-induced degradation .
- Moisture prevention : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrochloride salt deliquescence .
- Stability assays : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .
Q. How can researchers address discrepancies in biological activity between enantiomers?
- Dose-response profiling : Compare IC₅₀ values of (R)- and (S)-forms in target assays (e.g., kinase inhibition) .
- Molecular docking : Use software like AutoDock Vina to simulate enantiomer-receptor binding affinities .
- Metabolic studies : Track enantiomer-specific metabolism via LC-MS in hepatocyte models .
Properties
IUPAC Name |
methyl 2-aminopent-4-enoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHNAMFLUXPVNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462580 | |
Record name | Methyl 2-aminopent-4-enoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115289-55-9 | |
Record name | Methyl 2-aminopent-4-enoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-aminopent-4-enoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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